molecular formula C20H42N4O2 B3052078 Icosanedihydrazide CAS No. 38291-94-0

Icosanedihydrazide

Cat. No. B3052078
CAS RN: 38291-94-0
M. Wt: 370.6 g/mol
InChI Key: AQTNCAREYVLVMX-UHFFFAOYSA-N
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Description

Icosanedihydrazide, also known as icosandihydrazide, is a chemical compound with the molecular formula C20H44N4. It belongs to the family of hydrazides, which are organic compounds containing a hydrazine functional group (–NH–NH2) attached to a carbonyl group (–C=O). Icosanedihydrazide has been widely studied for its potential applications in various fields, including materials science, drug discovery, and biochemistry. In

Scientific Research Applications

  • Carborane-Containing Drugs : A study by Stockmann et al. (2019) discusses icosahedral carboranes in medicine, highlighting their potential in drug design due to their highly hydrophobic nature. These compounds are emerging as important therapeutic substrates in various applications (Stockmann et al., 2019).

  • Icosapent Ethyl and Cardiovascular Risk : Research by Bhatt et al. (2019) explores the use of icosapent ethyl, a highly purified eicosapentaenoic acid ethyl ester, in reducing triglyceride levels and its effects on ischemic events in patients with cardiovascular disease or diabetes (Bhatt et al., 2019).

  • Icosahedral Protein Structures : Hsia et al. (2016) designed a 25-nanometre icosahedral nanocage using computational methods. This structure, made from trimeric protein building blocks, is significant for applications in drug delivery and vaccine design due to its stability and customizability (Hsia et al., 2016).

  • Icosapent Ethyl in Lipoprotein Particle Concentration and Size : A study by Bays et al. (2012) evaluated the effects of icosapent ethyl on lipoprotein particle concentration and size in patients with high triglyceride levels, showing significant reductions in various lipoprotein concentrations (Bays et al., 2012).

  • Icosalide Antibiotic : Dose et al. (2018) discovered the bacterial origin of the antibiotic icosalide, initially isolated from a fungal culture. The study discusses the biosynthesis of this lipocyclopeptide antibiotic and its potential applications in combating entomopathogenic bacteria (Dose et al., 2018).

properties

IUPAC Name

icosanedihydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H42N4O2/c21-23-19(25)17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(26)24-22/h1-18,21-22H2,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTNCAREYVLVMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCCCCCCC(=O)NN)CCCCCCCCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H42N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80595429
Record name Icosanedihydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Icosanedihydrazide

CAS RN

38291-94-0
Record name Icosanedihydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80595429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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